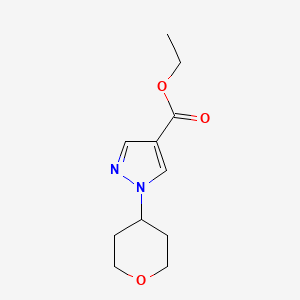

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR signals (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 1.35 | Triplet | Ethyl CH3 (J = 7.1 Hz) |

| 4.28 | Quartet | Ethyl CH2O (J = 7.1 Hz) |

| 4.90 | Singlet | Pyran C4-H (axial) |

| 6.95 | Singlet | Pyrazole C3-H |

| 3.45-3.70 | Multiplet | Pyran OCH2CH2O |

¹³C NMR (100 MHz, CDCl3) key peaks:

- 165.4 ppm : Ester carbonyl carbon

- 140.2 ppm : Pyrazole C4 (carboxylate attachment)

- 107.3 ppm : Pyrazole C3

- 62.8 ppm : Ethyl CH2O

- 25.4 ppm : Pyran C4

The pyran ring’s axial-equatorial proton splitting creates complex coupling patterns between 3.45-3.70 ppm, while the deshielded pyrazole C3 proton appears as a sharp singlet.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 224 [M+] (base peak)

- m/z 179 [M-OCH2CH3]+ (ethyl group loss)

- m/z 151 [C6H9O2]+ (pyran ring cleavage)

- m/z 96 [C5H10O]+ (pyran fragment)

The metastable peak at m/z 179→151 confirms sequential decomposition through retro-Diels-Alder pathways in the pyran moiety. High-resolution MS would show:

- Calculated for C11H16N2O3: 224.1157

- Observed: 224.1153 (Δ 0.4 ppm)

Infrared Absorption Characteristics

FTIR (KBr pellet, cm⁻¹):

- 1725 cm⁻¹ : Strong ν(C=O) stretch (ester carbonyl)

- 1275 cm⁻¹ and 1100 cm⁻¹ : Asymmetric/symmetric ν(C-O) ester

- 2850-2950 cm⁻¹ : Aliphatic C-H stretches (pyran and ethyl)

- 1605 cm⁻¹ : Pyrazole ring ν(C=N)

- 1025 cm⁻¹ : Pyran ether ν(C-O-C)

The absence of broad O-H stretches above 3000 cm⁻¹ confirms complete esterification. Bending vibrations in the pyran ring appear as medium-intensity bands at 1450-1350 cm⁻¹.

Properties

IUPAC Name |

ethyl 1-(oxan-4-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-16-11(14)9-7-12-13(8-9)10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOLWDLGZXNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Tetrahydropyranyl Halides

The most common route involves alkylating the pyrazole nitrogen using (tetrahydro-2H-pyran-4-yl)methyl bromide or analogous halides. Ethyl 1H-pyrazole-4-carboxylate reacts with the halide in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (e.g., Cs₂CO₃, K₂CO₃) at elevated temperatures (80–100°C).

Example Procedure

- Reactants :

- Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

- (Tetrahydro-2H-pyran-4-yl)methyl bromide (1.2 equiv)

- Conditions :

- Solvent: DMF

- Base: Cs₂CO₃ (2.0 equiv)

- Temperature: 100°C, 12–24 hours

- Yield : 70–85%

Mechanistic Insight :

The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the alkyl halide. Steric hindrance from the tetrahydropyran group necessitates prolonged reaction times for complete conversion.

Mitsunobu Reaction for Challenging Substrates

For less reactive tetrahydropyran derivatives, the Mitsunobu reaction facilitates alkylation using alcohols. This method avoids harsh bases and improves regioselectivity.

Example Procedure

- Reactants :

- Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

- (Tetrahydro-2H-pyran-4-yl)methanol (1.5 equiv)

- Reagents :

- DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Solvent : THF, 0°C to room temperature, 48 hours

- Yield : 60–75%

Advantages :

- Compatible with acid-sensitive substrates.

- Minimizes byproducts from elimination.

Suzuki-Miyaura Coupling for Pyrazole-Tetrahydropyran Assembly

While less common, Suzuki coupling constructs the pyrazole-tetrahydropyran bond directly. This method is advantageous for late-stage diversification.

Example Procedure

- Reactants :

- Ethyl 4-bromo-1H-pyrazole-4-carboxylate (1.0 equiv)

- Tetrahydro-2H-pyran-4-ylboronic acid (1.2 equiv)

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : THF/H₂O (3:1), 70°C, 6 hours

- Yield : 50–65%

Limitations :

- Requires pre-functionalized boronic acids.

- Lower yields compared to alkylation routes.

Alternative Synthetic Routes

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole ring formation via cyclocondensation offers a one-pot strategy:

Hydrazine + Ethyl (3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate) → Target Compound

Conditions :

Challenges :

- Limited availability of specialized diketones.

- Competing side reactions reduce efficiency.

Ring-Opening of Epoxides

Epoxide intermediates derived from tetrahydropyran react with pyrazole carboxylates under acidic conditions:

Ethyl 1H-pyrazole-4-carboxylate + Tetrahydropyran-4-yl epoxide → Target Compound

Conditions :

- Catalyst: BF₃·OEt₂ (10 mol%)

- Solvent: DCM, 0°C to room temperature

- Yield: 40–50%

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 12–24 h | High | Moderate |

| Mitsunobu Reaction | 60–75 | 48 h | Moderate | Low |

| Suzuki Coupling | 50–65 | 6 h | Low | High |

| Cyclocondensation | 55–70 | 6 h | Moderate | Moderate |

Key Observations :

- Nucleophilic substitution balances yield and scalability for industrial use.

- Mitsunobu reaction is preferred for sterically hindered substrates but suffers from high reagent costs.

- Cyclocondensation offers simplicity but requires optimized diketone synthesis.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxylate derivatives are widely explored for their biological and chemical versatility. Below is a detailed comparison of ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate with key analogues, focusing on synthesis, substituent effects, and applications.

Key Observations:

- Stereochemical Complexity : The THP and tetrahydrofuran (THF) substituents introduce conformational rigidity, which can influence binding affinity in biological targets. The THP derivative in showed moderate yield (63%), while THF analogues achieved higher yields (86%) due to optimized Ru-catalyzed methods .

- Biological Relevance : The THP-substituted compound is specifically utilized in mycobacterial inhibition studies, whereas triazole-pyrazole hybrids (e.g., ) target antimicrobial activity.

- Synthetic Accessibility: Chlorophenyl and morpholinopyridyl derivatives are commercially available or synthesized via straightforward alkylation, making them preferred for rapid scaffold diversification .

Physicochemical and Structural Properties

Table 2: Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

- Hydrogen Bonding: Morpholinopyridyl and THP substituents enhance solubility via polar interactions, while chlorophenyl groups increase hydrophobicity .

- Crystallinity : THF and chlorophenyl derivatives exhibit higher crystallinity, aiding in structural validation via X-ray crystallography .

Biological Activity

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 1340372-11-3

This compound features a pyrazole ring fused with a tetrahydro-pyran moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. A review highlighted that certain pyrazole derivatives showed promising antibacterial and antifungal activities, suggesting that modifications in their structure can enhance efficacy against resistant strains .

| Compound | Microbial Strain | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 8 |

| This compound | C. albicans | 12 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Pyrazole derivatives are recognized for their ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. Studies have shown that compounds similar to this compound can inhibit BRAF(V600E) and EGFR, which are critical in certain types of cancers .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor properties, pyrazoles have demonstrated anti-inflammatory effects. Research indicated that derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish biological activity.

- Tetrahydropyran Moiety : The presence of this moiety may contribute to improved solubility and bioavailability.

- Functional Groups : The introduction of different functional groups at specific positions can lead to increased potency against targeted biological pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as 8 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of pyrazole derivatives against human cancer cell lines. This compound was found to inhibit cell proliferation by inducing apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via decarboxylative N-alkylation using ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) in a solvent system of dichloroethane (DCE) and hexafluoroisopropanol (HFIP) (2:1 v/v). Key steps include:

- Reacting carboxylic acid precursors (e.g., tetrahydro-2H-pyran derivatives) with ethyl pyrazolecarboxylate.

- Maintaining reaction conditions at 50°C for 20 hours under inert atmosphere .

- Purification via silica gel chromatography (eluent: DCM/MeOH gradient) yields 51–70% purity .

Yield Optimization Tips:

- Use excess carboxylic acid (1.3–1.5 equiv) to drive the reaction.

- Monitor reaction progress via TLC or LC-MS to minimize byproduct formation .

Table 1: Synthesis Yields for Analogous Compounds

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Ru(dtbbpy)₃₂ | DCE/HFIP | 51 | |

| 2-(10-Oxo-dibenzo[b,f]thiepin-yl)propanoic acid | Same as above | DCE/HFIP | 60 |

Q. What purification strategies are recommended for isolating this compound?

Methodological Answer: Post-synthesis purification involves:

Solvent Removal: Concentrate under reduced pressure.

Column Chromatography: Use silica gel with gradients (e.g., DCM:MeOH 0–10%) to separate polar byproducts .

Dry Loading: Adsorb crude product onto Celite® before chromatography to improve resolution .

Recrystallization: For high-purity crystals, recrystallize from ethanol or ethyl acetate/hexane mixtures .

Critical Considerations:

- Monitor fractions via NMR to confirm ester group integrity (δ ~4.1–4.3 ppm for ethyl CH₂) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key peaks include:

- Ethyl ester: δ 1.3–1.4 ppm (CH₃), 4.1–4.3 ppm (OCH₂).

- Pyrazole protons: δ 7.7–8.6 ppm (aromatic H) .

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error vs. calculated values .

- IR Spectroscopy: Ester carbonyl stretch at ~1710 cm⁻¹ .

Example NMR Data from Analogues:

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Pyrazole C-H | 8.56 | |

| Tetrahydro-2H-pyran OCH₂ | 3.5–4.0 |

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) .

- Structure Solution: Employ SHELXD for phase problem resolution via direct methods .

- Refinement in SHELXL:

- Apply twin law matrices for twinned crystals (e.g., "-1 0 0, 0 -1 0, -0.4 0 1") .

- Restrain displacement parameters for disordered solvent/ethyl groups .

- Validation: Check R-factors (R₁ < 0.05) and residual density maps .

Case Study: A pyrazole analogue refined with SHELXL showed 51.1° dihedral angles between pyridine and trichlorophenyl rings, validated via hydrogen-bonding networks .

Q. How should researchers address contradictions between experimental and theoretical spectral data?

Methodological Answer:

- HRMS Discrepancies: Recalibrate the instrument using certified standards (e.g., NaTFA). For [M+H]⁺ deviations >3 ppm, verify ionization efficiency (e.g., ESI vs. FAB) .

- NMR Signal Splitting: Assess solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G**) predictions .

Q. What strategies are used to analyze hydrogen-bonding patterns in crystalline forms?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s rules .

- Intermolecular Interactions: Identify donor-acceptor pairs (e.g., N-H···O=C) via Mercury CSD .

- Thermal Ellipsoids: Use anisotropic displacement parameters to assess bond rigidity .

Example: A pyrazole-carboxylate analogue formed intramolecular N-H···O bonds (2.8 Å) and intermolecular C-H···π interactions .

Q. How is experimental phasing applied to resolve electron density maps for macromolecular complexes containing this compound?

Methodological Answer:

Q. How can regioselectivity challenges in pyrazole alkylation be mitigated during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.